molecular formula C9H6BrF2N B1529114 6-Bromo-1-(difluoromethyl)-1H-indole CAS No. 1597350-91-8

6-Bromo-1-(difluoromethyl)-1H-indole

Cat. No. B1529114
M. Wt: 246.05 g/mol
InChI Key: BDQRKIYAOICRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-1-(difluoromethyl)-1H-indole” is a chemical compound with the molecular formula C10H6BrF2N . It is used in research and has a molecular weight of 258.06 .


Molecular Structure Analysis

The molecular structure of “6-Bromo-1-(difluoromethyl)-1H-indole” consists of a bromine atom and a difluoromethyl group attached to an indole ring . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, or UPLC .


Physical And Chemical Properties Analysis

“6-Bromo-1-(difluoromethyl)-1H-indole” is likely a solid at room temperature . It has a molecular weight of 258.06 and its molecular formula is C10H6BrF2N . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

Photoaffinity Labeling

6-Bromo-1-(difluoromethyl)-1H-indole derivatives have been synthesized for photoaffinity labeling, a technique used in biological research to study protein-ligand interactions. These derivatives, developed from bromoindole precursors, serve as bioactive metabolites for functional analysis in biological systems (Murai et al., 2012).

Gastrointestinal Metabolite Mapping

Research has explored the behavior of indole derivatives, including 6-bromo variants, within the gastrointestinal environment. These compounds, originating from diet or microbiota, transform under stomach conditions, influencing their solubility and biological activity as they traverse the gut. This understanding is crucial in identifying therapeutic components and assessing their efficacy and safety (Rudd et al., 2019).

Synthesis of Tetrahydro-β-carboline Skeletons

The intramolecular reaction of indoles with activated imide groups has been employed to construct tetrahydro-β-carboline structures, integral to various alkaloids. This methodology showcases the versatility of indole compounds in synthesizing complex organic frameworks (Mangalaraj & Ramanathan, 2012).

Indole-Alkaloid Synthesis

Indoles, including bromoindoles, are foundational in synthesizing indole alkaloids, which are significant in medicinal chemistry. Techniques such as palladium-catalyzed reactions have been instrumental in creating and functionalizing indoles, leading to the synthesis of various biologically active compounds (Cacchi & Fabrizi, 2005).

Enzymatic Activation Studies

6-Bromo-1-(difluoromethyl)-1H-indole has been utilized to investigate the activation mechanisms of enzymes like tryptophan synthase. This research aids in understanding the enzyme-substrate interactions and the role of indole derivatives in biological processes (Woolridge & Rokita, 1991).

Marine Natural Products

Marine sponges have been found to produce bromoindole derivatives with potential bioactivities such as phospholipase A2 inhibition and antioxidant properties. These findings highlight the importance of indole derivatives in discovering new therapeutic agents from marine biodiversity (Longeon et al., 2011).

Future Directions

The future directions for “6-Bromo-1-(difluoromethyl)-1H-indole” are not clear as it is a research chemical . Its potential applications would depend on the results of further studies into its properties and biological activity.

properties

IUPAC Name

6-bromo-1-(difluoromethyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2N/c10-7-2-1-6-3-4-13(9(11)12)8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQRKIYAOICRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(difluoromethyl)-1H-indole

CAS RN

1597350-91-8
Record name 6-bromo-1-(difluoromethyl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-(difluoromethyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-(difluoromethyl)-1H-indole
Reactant of Route 3
6-Bromo-1-(difluoromethyl)-1H-indole
Reactant of Route 4
6-Bromo-1-(difluoromethyl)-1H-indole
Reactant of Route 5
6-Bromo-1-(difluoromethyl)-1H-indole
Reactant of Route 6
6-Bromo-1-(difluoromethyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.